4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-thiazole

Descripción general

Descripción

4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-thiazole is a useful research compound. Its molecular formula is C9H8ClNOS and its molecular weight is 213.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound's structure suggests various pharmacological properties due to the presence of the thiazole ring and the furan moiety, which are known for their biological significance.

Chemical Structure and Synthesis

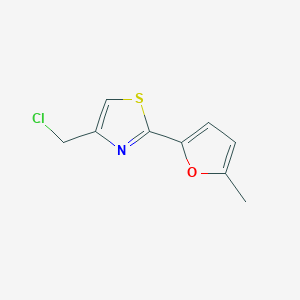

The chemical structure of this compound can be represented as follows:

This compound can be synthesized through several methods involving the reaction of chloromethyl derivatives with various furan and thiazole precursors. The synthesis typically involves condensation reactions under specific conditions to yield the desired thiazole derivative.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Several studies have reported on the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown promising results against different cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 8a | Colon | 75.5 |

| 8b | Melanoma | 69.3 |

| 8c | Renal | 96.2 |

| 8d | Breast | 92.7 |

These findings suggest that modifications in the thiazole structure can significantly enhance anticancer activity, indicating a potential for developing new therapeutic agents targeting specific cancer types .

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives are noted for their antimicrobial effects. Research indicates that compounds containing a thiazole ring exhibit activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Mechanistic Studies

Molecular docking studies have been employed to elucidate the interactions between this compound and target proteins involved in cancer progression and microbial resistance. These studies reveal binding affinities that correlate with observed biological activities, providing insights into how structural modifications can enhance efficacy .

Case Studies

- Anticancer Efficacy : In a study assessing the antiproliferative effects of thiazole derivatives on human cancer cell lines (A549, HeLa), compounds related to this compound demonstrated significant growth inhibition with IC50 values ranging from 2.01 µM to higher concentrations depending on structural variations .

- Antimicrobial Action : Another investigation focused on the antimicrobial properties of thiazoles showed that certain derivatives could inhibit the growth of resistant bacterial strains, highlighting their potential as lead compounds for developing new antibiotics .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole compounds, including 4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-thiazole, exhibit significant anticancer properties. The following points summarize key findings:

- In Vitro Studies : A study reported that thiazole derivatives showed potent antiproliferative activity against various cancer cell lines, including A549 (lung), HeLa (cervical), and HT29 (colon) cells. The introduction of halogen substituents on the benzene ring enhanced the anticancer activity significantly .

- Mechanism of Action : Thiazole compounds are believed to exert their anticancer effects through mechanisms such as inhibition of tubulin polymerization, which is critical for cell division. This was evidenced by structural modifications leading to improved potency against melanoma and prostate cancer cells .

Antimicrobial Properties

Thiazole derivatives have also been explored for their antimicrobial properties. Some studies indicate that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Case Studies and Research Findings

| Study | Findings | Target Cells | IC50 Values |

|---|---|---|---|

| Finiuk et al. (2021) | New N-acylated thiazoles exhibited broad-spectrum antitumor activity | Colon, melanoma, renal, breast cancer | 75.5% against leukemia cell line |

| Zhang et al. (2021) | 2-amino-4-phenylthiazole derivatives showed remarkable antiproliferative effects | A549, HeLa, HT29, Karpas299 | IC50 = 2.01 µM (HT29) |

| El-Subbagh et al. (2016) | Ethyl 2-substituted aminothiazoles demonstrated significant antitumor activity | Various human tumor cell lines | Varies by compound |

These studies illustrate the versatility of thiazole derivatives in targeting different cancer types and their potential as therapeutic agents.

Análisis De Reacciones Químicas

Nucleophilic Substitution at Chloromethyl Group

The chloromethyl (-CH₂Cl) group exhibits high reactivity toward nucleophiles due to the polar C-Cl bond. This reaction is critical for functionalizing the molecule:

Example reaction with thiophenol

-

Conditions : Reflux for 2 hours

-

Mechanism :

The chlorine atom is displaced by arylthiolate ions generated in situ.

-

Product : 2-(Methylsulfonylamino)-4-(arylthiomethyl)thiazoles

Other nucleophiles :

-

Amines: Forms secondary amines via SN2 mechanism.

-

Hydroxide ions: Produces hydroxymethyl derivatives.

Oxidation Reactions

The thiazole ring undergoes oxidation, particularly at the sulfur atom:

Oxidation to sulfoxides/sulfones

-

Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA)

-

Conditions : Room temperature, aprotic solvents (e.g., dichloromethane)

-

Product : Sulfoxide (S=O) or sulfone (O=S=O) derivatives, depending on stoichiometry

Reduction Reactions

Selective hydrogenation can remove chlorine substituents:

Hydrogenation of chloromethyl group

-

Conditions : Ethanol solvent, atmospheric pressure

-

Product : 4-Methyl-5-(2-chloroethyl)thiazole (via dechlorination)

Mechanistic Insights

-

Nucleophilic substitution : Proceeds via an SN2 pathway due to steric hindrance from the adjacent thiazole ring .

-

Oxidation selectivity : Sulfur in the thiazole ring is more oxidation-prone than the furan oxygen.

This compound’s versatility in nucleophilic and redox reactions makes it valuable for synthesizing pharmacologically active thiazole derivatives. Experimental protocols emphasize solvent choice (e.g., methanol for substitutions) and catalyst optimization (e.g., Pd/C loading) to maximize yields .

Propiedades

IUPAC Name |

4-(chloromethyl)-2-(5-methylfuran-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNOS/c1-6-2-3-8(12-6)9-11-7(4-10)5-13-9/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMVQVPMFFBBOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC(=CS2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.